Methyl 6-aminophenazine-1-carboxylate
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Overview
Description
Methyl 6-aminophenazine-1-carboxylate is a chemical compound with the molecular formula C14H11N3O2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminophenazine-1-carboxylate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . One common method includes the reaction of 1,2-diaminobenzene with methyl 2-bromoacetate under basic conditions, followed by cyclization using an oxidizing agent such as ferric chloride. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the phenazine ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminophenazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Methyl 6-aminophenazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which methyl 6-aminophenazine-1-carboxylate exerts its effects involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to cell death . The compound targets cellular components such as DNA, proteins, and lipids, disrupting their normal functions and ultimately causing cell lysis . In cancer cells, the compound’s ability to generate ROS can trigger apoptosis, making it a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties and used in agricultural applications.
Aminophenazone: An analgesic and anti-inflammatory drug with a different mechanism of action.
Indole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Methyl 6-aminophenazine-1-carboxylate stands out due to its unique combination of an amino group and a carboxylate ester, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 6-aminophenazine-1-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)8-4-2-6-10-12(8)16-11-7-3-5-9(15)13(11)17-10/h2-7H,15H2,1H3 |
InChI Key |
HKCHCXXVUGMJPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3N |
Origin of Product |
United States |
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